

# Application Notes and Protocols for Delivering c-di-AMP into Eukaryotic Cells

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## Compound of Interest

Compound Name: *c-di-AMP diammonium*

Cat. No.: *B15500277*

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## Introduction

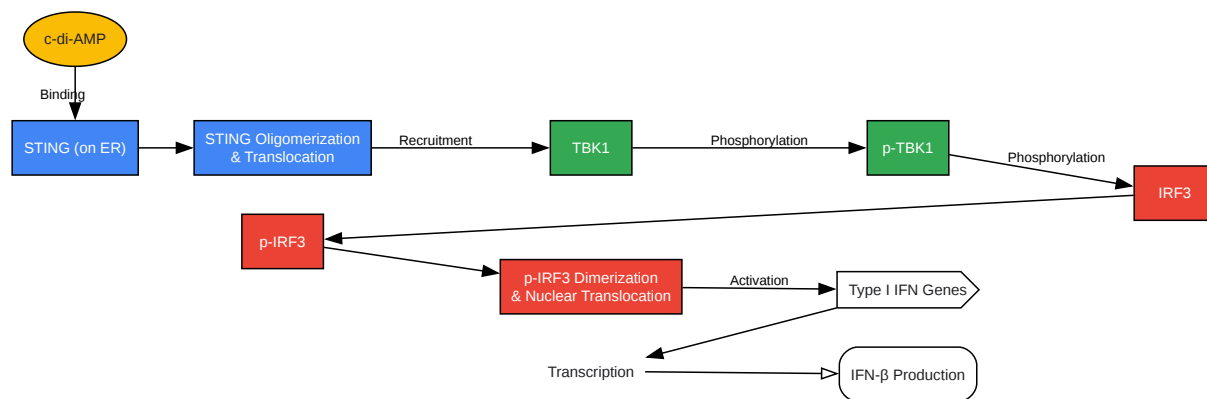
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent modulator of the innate immune system in eukaryotic cells. Upon introduction into the cytoplasm, c-di-AMP is recognized by the sensor STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.<sup>[1]</sup> This activation of the STING pathway holds significant therapeutic potential for vaccine adjuvants, cancer immunotherapy, and treatment of infectious diseases.

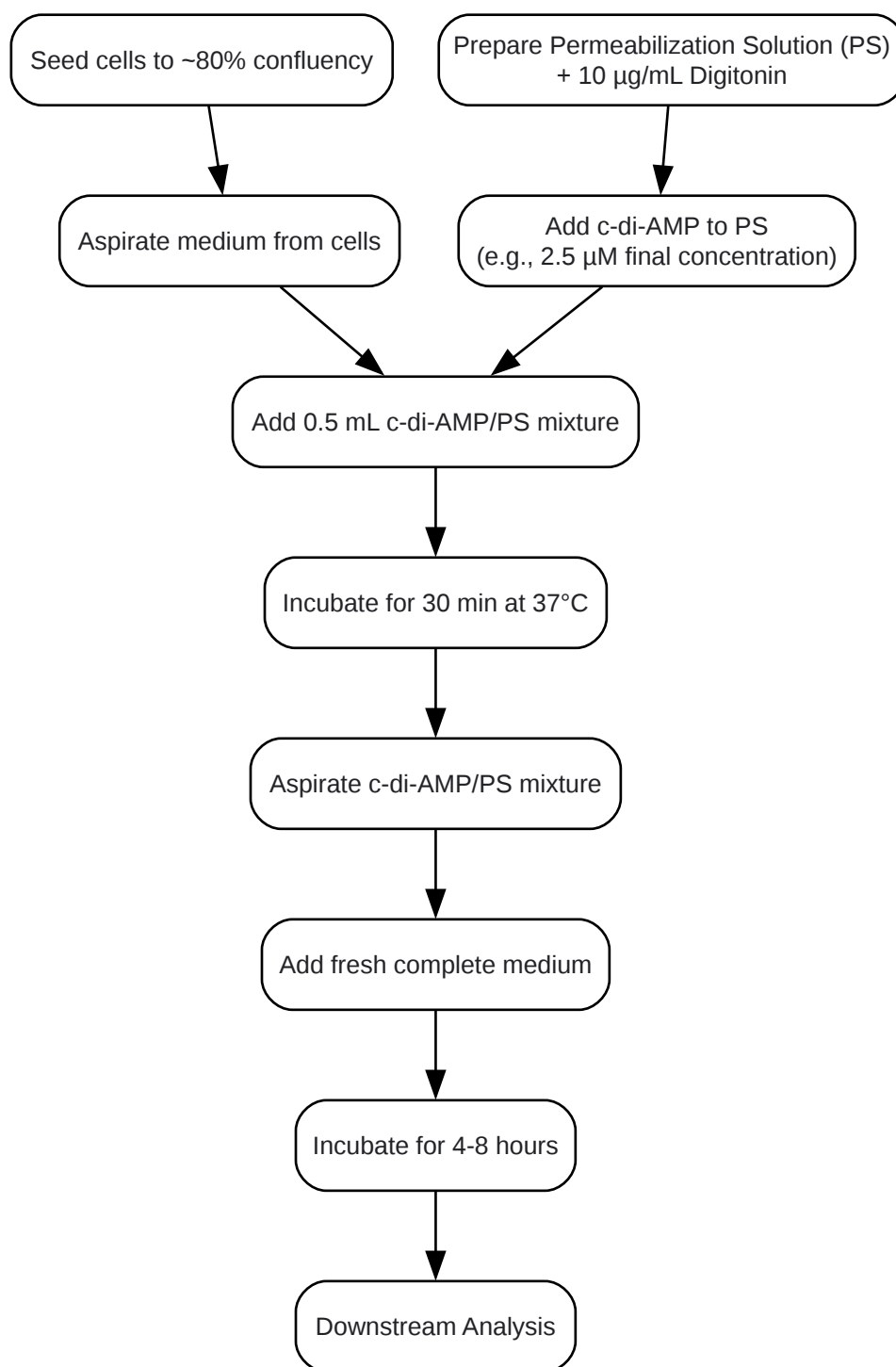
These application notes provide a comprehensive overview of various methods for delivering c-di-AMP into eukaryotic cells. Detailed protocols for key experimental procedures are included to guide researchers in successfully applying these techniques and assessing their outcomes.

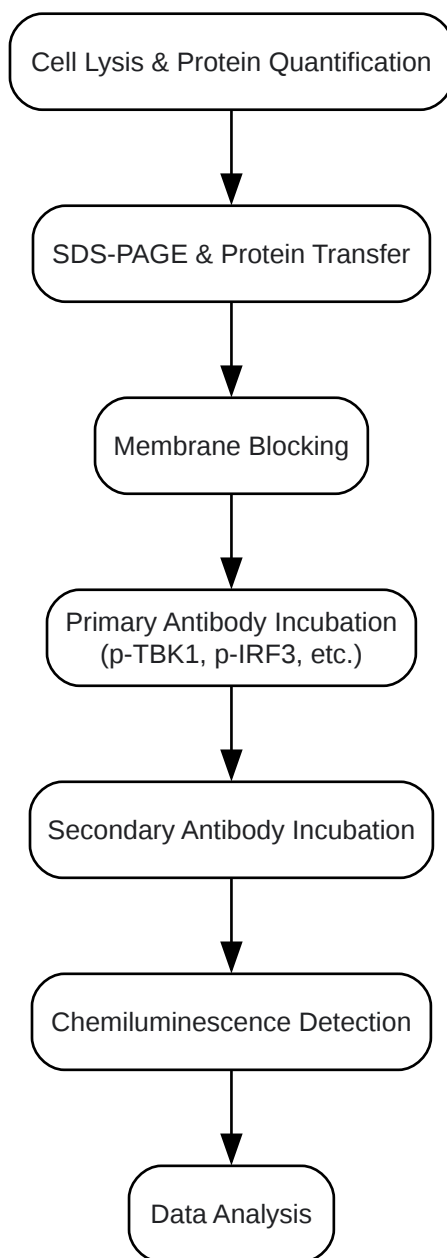
## Core Signaling Pathway: c-di-AMP and the STING Pathway

The canonical pathway for c-di-AMP-mediated immune activation in eukaryotic cells is initiated by its binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.<sup>[1]</sup> In the Golgi, STING recruits and activates

TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN- $\beta$ ) and other pro-inflammatory genes.







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## References

- 1. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
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